molecular formula C16H16ClNO3 B6639367 [5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone

[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone

Cat. No. B6639367
M. Wt: 305.75 g/mol
InChI Key: MRNGXRYDUDBIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone, also known as CPP or CPP-115, is a novel compound that has been developed as a potential treatment for various neurological disorders. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and its dysfunction has been implicated in several neurological disorders, such as epilepsy, anxiety, and addiction.

Mechanism of Action

[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound-115 increases the levels of GABA in the brain, leading to increased inhibitory activity and a reduction in neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from this compound-115 administration have several biochemical and physiological effects. GABA is the main inhibitory neurotransmitter in the central nervous system, and its increased activity leads to a reduction in neuronal excitability and a calming effect. This can result in a reduction in anxiety, seizures, and addiction-related behaviors. Additionally, GABA has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in neurological disorders. Additionally, this compound-115 has shown good bioavailability and pharmacokinetics, making it suitable for in vivo studies. However, there are also some limitations to the use of this compound-115 in lab experiments. Its mechanism of action is similar to other GABAergic drugs, which may limit its specificity in certain experiments. Additionally, the high potency of this compound-115 may make it difficult to determine the optimal dose for certain experiments.

Future Directions

There are several future directions for research on [5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone-115. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. GABA has been shown to have neuroprotective effects, and this compound-115 may be able to enhance these effects. Additionally, there is interest in studying the long-term effects of this compound-115 on GABAergic signaling in the brain, as well as its potential for use in combination with other drugs for the treatment of neurological disorders. Overall, this compound-115 shows promise as a potential therapeutic agent for various neurological disorders, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of [5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone-115 involves several steps, starting with the reaction of 2-chlorophenylacetonitrile with furan-2-carboxaldehyde to form 5-(2-chlorophenyl)furan-2-carbaldehyde. This intermediate is then reacted with 3-hydroxypiperidine in the presence of a reducing agent to yield this compound-115. The synthesis of this compound-115 has been optimized to produce high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, anxiety, and addiction. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound-115 was found to be effective in reducing seizures in a rat model of epilepsy. Another study published in the Journal of Neuroscience showed that this compound-115 could reduce anxiety-like behavior in mice. Additionally, this compound-115 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for substance use disorders.

properties

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c17-13-6-2-1-5-12(13)14-7-8-15(21-14)16(20)18-9-3-4-11(19)10-18/h1-2,5-8,11,19H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNGXRYDUDBIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.